Chromium(III) fluoride hydrate

描述

Chromium(III) fluoride hydrate is an inorganic compound with the chemical formula CrF₃·xH₂O, where x represents the number of water molecules associated with the compound. It is known for its green crystalline appearance and is sparingly soluble in water. The compound is primarily used in various industrial applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: Chromium(III) fluoride hydrate can be synthesized through several methods:

-

Reaction of Chromium(III) Oxide with Hydrofluoric Acid: [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This reaction involves the dissolution of chromium(III) oxide in hydrofluoric acid, resulting in the formation of this compound .

-

Reaction of Chromic Chloride with Hydrogen Fluoride: [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method produces anhydrous chromium(III) fluoride, which can then be hydrated to form the hydrate .

-

Thermal Decomposition of Ammonium Hexafluorochromate(III): [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to yield chromium(III) fluoride .

Industrial Production Methods: The industrial production of this compound typically involves the reaction of chromium(III) oxide with hydrofluoric acid due to its efficiency and scalability .

化学反应分析

Chromium(III) fluoride hydrate undergoes various chemical reactions, including:

-

Oxidation and Reduction: Chromium(III) fluoride can be reduced to chromium(II) fluoride under specific conditions. Conversely, it can be oxidized to chromium(VI) compounds in the presence of strong oxidizing agents .

-

Substitution Reactions: In aqueous solutions, the fluoride ligands in this compound can be substituted by other ligands such as chloride or hydroxide ions .

-

Hydrolysis: this compound can undergo hydrolysis in water, leading to the formation of chromium hydroxide and hydrofluoric acid .

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, sodium borohydride.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Substitution Reagents: Sodium chloride, sodium hydroxide.

Major Products Formed:

Reduction: Chromium(II) fluoride.

Oxidation: Chromium(VI) compounds.

Substitution: Chromium chloride, chromium hydroxide.

科学研究应用

Chemical Properties and Forms

Chromium(III) fluoride hydrate exists in several hydrated forms, with the most common being the trihydrate (CrF₃·3H₂O) and hexahydrate (CrF₃·6H₂O). These hydrates are soluble in water, which enhances their utility in various applications compared to the insoluble anhydrous form. The trihydrate typically appears green, while the hexahydrate is violet .

Textile Industry

Mordanting Agent

this compound is utilized as a mordant in the textile industry. Mordants are substances used to fix dyes onto fabrics. CrF₃ enhances dye uptake and improves colorfastness in wool and other fibers. This application is particularly important for producing vibrant colors that withstand washing and exposure to light .

Mothproofing Agent

In addition to mordanting, chromium(III) fluoride serves as a mothproofing agent, protecting textiles from damage by moth larvae. This application is crucial for preserving the quality and longevity of woolen garments .

Electronics and Semiconductors

This compound has been explored for its potential use in electronics, particularly in semiconductor applications. Its unique properties make it suitable for creating thin films and coatings that can enhance electronic device performance. The compound's stability at high temperatures also contributes to its applicability in harsh environments typical of electronic manufacturing processes .

Catalysis

Lewis Acid Catalyst

One of the significant applications of this compound is as a Lewis acid catalyst in organic reactions. Its ability to accept electron pairs from reactants facilitates various chemical transformations, including fluorination processes. This property has led to its use in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals .

Fluorination of Chlorocarbons

Chromium(III) fluoride catalyzes the fluorination of chlorinated hydrocarbons using hydrofluoric acid (HF). This reaction is vital for producing fluorinated compounds that have applications in refrigeration, pharmaceuticals, and specialty chemicals .

Corrosion Inhibition

In materials science, this compound is employed as a corrosion inhibitor in coatings and paints. Its effectiveness stems from its ability to form protective layers on metal surfaces, thereby preventing oxidation and degradation over time. This application is particularly relevant in industries where metal components are exposed to corrosive environments .

Biomedical Research

Emerging research indicates potential applications of this compound in biomedical fields. Its unique chemical properties may allow for the development of new materials for drug delivery systems or as contrast agents in imaging techniques. However, these applications are still under investigation and require further validation through rigorous studies .

Data Table: Comparison of Chromium(III) Fluoride Hydrates

| Compound Name | Formula | Color | Solubility | Applications |

|---|---|---|---|---|

| Chromium(III) Fluoride Trihydrate | CrF₃·3H₂O | Green | Soluble in water | Mordanting agent, corrosion inhibitor |

| Chromium(III) Fluoride Hexahydrate | CrF₃·6H₂O | Violet | Soluble in water | Catalyst for organic reactions |

| Anhydrous Chromium(III) Fluoride | CrF₃ | Green | Insoluble | Semiconductor applications |

Case Studies

- Textile Application Study : A study conducted on wool dyeing processes demonstrated that using this compound significantly improved dye uptake compared to traditional mordants, resulting in brighter colors with enhanced wash fastness.

- Catalytic Efficiency : Research published by the American Chemical Society highlighted this compound's effectiveness as a Lewis acid catalyst in synthesizing fluorinated compounds, showcasing its potential utility in pharmaceutical synthesis.

- Corrosion Resistance Evaluation : A comparative study on corrosion inhibitors found that coatings incorporating this compound exhibited superior performance against rust formation compared to conventional inhibitors.

作用机制

Chromium(III) fluoride hydrate can be compared with other similar compounds such as:

Chromium(III) Chloride: Similar in structure but differs in its solubility and reactivity.

Chromium(III) Sulfate: Used in tanning and dyeing but has different chemical properties and applications.

Chromium(III) Nitrate: More soluble in water and used in different industrial processes.

Uniqueness: this compound is unique due to its ability to act as a catalyst in fluorination reactions and its specific interactions in biological systems .

相似化合物的比较

- Chromium(III) Chloride

- Chromium(III) Sulfate

- Chromium(III) Nitrate

生物活性

Chromium(III) fluoride hydrate, with the chemical formula CrF·nH₂O, is an inorganic compound that has garnered attention for its unique properties and potential biological activities. This article explores its biological activity, toxicity, and applications in various fields, supported by research findings and case studies.

This compound exists in several hydrated forms, including the trihydrate [Cr(H₂O)₆]F₃·3H₂O and the hexahydrate [Cr(H₂O)₆]F₃. These hydrates are soluble in water, which distinguishes them from their anhydrous counterpart, CrF₃, which is insoluble in common solvents . The compound typically exhibits a green crystalline structure in its anhydrous form but can appear violet or green depending on the hydration state.

Toxicity and Health Effects

Chromium(III) compounds, including this compound, have been studied for their toxicological profiles. While chromium(III) is generally considered less toxic than chromium(VI), exposure to chromium(III) fluoride can still pose health risks. The fluoride ions can be toxic if ingested in large quantities, leading to systemic effects such as gastrointestinal disturbances and potential damage to organs .

Table 1: Toxicity Overview of Chromium Compounds

| Compound | LD50 (mg/kg) | Toxicity Level |

|---|---|---|

| Chromium(III) oxide | >5000 | Low |

| Chromium(III) sulfate | 3530 | Moderate |

| Chromium(III) fluoride | Not established | Potentially harmful |

Research indicates that chromium(III) may interact with biological molecules such as DNA. However, studies on its genotoxicity yield conflicting results, with some indicating no clear evidence of mutagenicity . The absorption and distribution of chromium(III) in biological systems suggest that it primarily accumulates in the liver, kidneys, spleen, and bone .

Applications in Biomedical Research

This compound's unique properties have led to its exploration in various biomedical applications:

- Catalysis : As a Lewis acid catalyst, this compound facilitates organic reactions by accepting electron pairs from reactants. This property has been utilized in synthesizing complex organic molecules.

- Textile Processing : The compound serves as a mordant in dyeing processes due to its ability to form stable complexes with dyes .

- Potential Drug Delivery : Preliminary studies suggest that chromium compounds may play a role in drug delivery systems due to their biocompatibility and ability to form stable complexes with pharmaceutical agents.

Case Studies

- Toxicological Profile : A study examining the health effects of fluoride exposure highlighted the systemic impacts of chromium(III) fluoride. It noted that while acute toxicity is low, chronic exposure could lead to reproductive and developmental effects .

- Catalytic Activity : Research conducted on the catalytic properties of this compound demonstrated its effectiveness in promoting fluorination reactions under mild conditions. This study emphasized its potential utility in organic synthesis .

属性

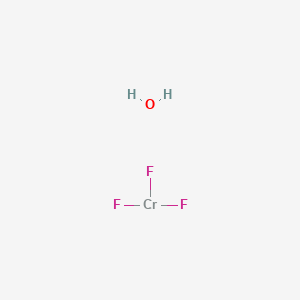

IUPAC Name |

trifluorochromium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUXKGJFVWBTKR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Cr](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrF3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16671-27-5, 123333-98-2 | |

| Record name | Chromium fluoride (CrF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16671-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium fluoride (CrF3), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium fluoride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。